![molecular formula C26H25N3O3S2 B2510857 4-(azepane-1-sulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide CAS No. 361173-85-5](/img/structure/B2510857.png)
4-(azepane-1-sulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide
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Overview
Description
4-(azepane-1-sulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide is a benzamide derivative characterized by a sulfonamide-linked azepane ring and a benzothiazole-substituted phenyl group. Its molecular formula is C₂₃H₂₂N₄O₃S₃, with a monoisotopic mass of 498.0854 Da . The compound features a central benzamide scaffold, where the amide nitrogen is attached to a 4-(1,3-benzothiazol-2-yl)phenyl group, and the benzene ring is substituted with a 1-azepanesulfonyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azepane-1-sulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core through the reaction of 4-aminobenzamide with appropriate reagents.
Introduction of the Azepane-1-sulfonyl Group: The azepane-1-sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base such as triethylamine.
Attachment of the Benzothiazolyl Group: The final step involves the coupling of the benzothiazolyl group to the benzamide core, typically through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(azepane-1-sulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazolyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-(azepane-1-sulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(azepane-1-sulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide-Functionalized Benzamides
N4-Lauroylsulfathiazole (N-[4-[(2-thiazolylamino)sulfonyl]phenyl]dodecanamide)
- Structure : Shares a sulfonamide-linked aromatic core but replaces the azepane group with a dodecanamide chain and a thiazole ring.
- Synthesis : Prepared via acylation of sulfathiazole with lauroyl chloride, contrasting with the azepane sulfonylation in the target compound .
- Activity : Sulfathiazole derivatives are historically associated with antibacterial effects, though the target compound’s benzothiazole moiety may confer distinct target selectivity .
4-(1-Azepanylsulfonyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide
- Structure: Differs in the substitution at the thiazole ring (4-phenoxyphenyl vs. benzothiazolylphenyl in the target compound).
Benzothiazole-Containing Analogues
N-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
- Structure : Replaces azepane with piperidine and introduces chloro/methyl groups on the benzothiazole.
- Key Difference : Piperidine’s smaller ring size may reduce steric hindrance compared to azepane, affecting binding to targets like enzymes or receptors .
N-[4,7-Bis(chloranyl)-3-ethyl-1,3-benzothiazol-2-ylidene]-4-(2,6-dimethylmorpholin-4-yl)sulfonyl-benzamide
- Structure : Features halogenation (Cl) and a morpholine sulfonyl group.
- Functional Implications : Halogens increase electrophilicity and metabolic stability, while morpholine’s oxygen atom may enhance solubility .
Triazole and Imidazole Derivatives
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [7–9]
- Structure : Triazole core instead of benzamide, with sulfonylphenyl and fluorophenyl groups.
- Spectral Data : IR spectra confirm tautomerism (thione vs. thiol forms), with νC=S at 1247–1255 cm⁻¹ and absence of νS-H bands, unlike the stable benzamide scaffold in the target compound .
- Synthesis : Derived from hydrazinecarbothioamides via NaOH-mediated cyclization, contrasting with the direct coupling used for benzamides .
4-(1H-Imidazol-1-yl)-N-(4-(N-(5-methylisoxazol-4-yl)sulfamoyl)phenyl)benzamide
- Structure : Imidazole and isoxazole substituents instead of benzothiazole and azepane.
- Activity : Demonstrated antifungal activity, suggesting that heterocyclic substitutions significantly modulate biological targets .
Structural and Functional Analysis
Key Functional Groups
Spectral Comparisons
- IR Spectroscopy : The target compound’s benzamide carbonyl is expected at ~1660–1680 cm⁻¹, similar to hydrazinecarbothioamides . Absence of νS-H bands (~2500–2600 cm⁻¹) confirms the stability of the sulfonamide linkage .
- NMR : The azepane’s protons (δ 1.5–3.0 ppm) and benzothiazole’s aromatic protons (δ 7.5–8.5 ppm) would distinguish it from piperidine or morpholine analogues .
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3S2/c30-25(19-11-15-22(16-12-19)34(31,32)29-17-5-1-2-6-18-29)27-21-13-9-20(10-14-21)26-28-23-7-3-4-8-24(23)33-26/h3-4,7-16H,1-2,5-6,17-18H2,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGSIJKASLTKNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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